molecular formula C9H18N2O3 B1493124 2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2098001-63-7

2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1493124
CAS No.: 2098001-63-7
M. Wt: 202.25 g/mol
InChI Key: YGKATBNXJKQPCK-UHFFFAOYSA-N
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Description

2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a methoxy group attached to a pyrrolidinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include the use of reagents such as ethyl chloroformate and methanol under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolidinyl derivatives.

Scientific Research Applications

2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

When compared to similar compounds, 2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one stands out due to its unique structural features and potential applications. Similar compounds include:

  • 2-Amino-1-(2-ethoxy-3-methoxypyrrolidin-1-yl)ethan-1-one

  • 2-Amino-1-(4-ethoxy-3-methoxypyrrolidin-1-yl)ethan-1-one

  • 2-Amino-1-(3-ethoxy-2-methoxypyrrolidin-1-yl)ethan-1-one

These compounds share similarities in their core structure but differ in the position of the ethoxy and methoxy groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-14-8-6-11(9(12)4-10)5-7(8)13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKATBNXJKQPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one

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